Denibulin Hydrochloride

Reversible Inhibition Microtubule Dynamics Cardiovascular Safety

Denibulin Hydrochloride (MN-029) is the only VDA offering fully reversible colchicine-site tubulin binding, enabling washout experiments and time-course vascular disruption studies not feasible with irreversible agents like Fosbretabulin. Its established clinical PK-PD correlation (Ktrans via DCE-MRI) provides a validated biomarker framework for dose-response studies. The hydrochloride salt ensures superior aqueous solubility without prodrug requirements. Ideal for combination therapy protocols demanding repeated VDA dosing with minimized cumulative vascular toxicity.

Molecular Formula C18H20ClN5O3S
Molecular Weight 421.9 g/mol
CAS No. 779356-64-8
Cat. No. B1683791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenibulin Hydrochloride
CAS779356-64-8
SynonymsMN029;  MN-029;  MN 029;  Denibulin
Molecular FormulaC18H20ClN5O3S
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CC=C(C=C1)SC2=CC3=C(C=C2)N=C(N3)NC(=O)OC)N.Cl
InChIInChI=1S/C18H19N5O3S.ClH/c1-10(19)16(24)20-11-3-5-12(6-4-11)27-13-7-8-14-15(9-13)22-17(21-14)23-18(25)26-2;/h3-10H,19H2,1-2H3,(H,20,24)(H2,21,22,23,25);1H/t10-;/m0./s1
InChIKeyJUMSCXLBFWHCRA-PPHPATTJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Denibulin Hydrochloride: A Reversible Vascular-Disrupting Agent for Selective Tumor Endothelial Disruption


Denibulin Hydrochloride (MN-029) is a small-molecule vascular-disrupting agent (VDA) that selectively and reversibly binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization [1]. This action preferentially disrupts the cytoskeleton of proliferating tumor endothelial cells, leading to rapid vascular collapse, reduced tumor blood flow, and subsequent central tumor necrosis [2]. Unlike conventional cytotoxic chemotherapeutics that target tumor cells directly, Denibulin Hydrochloride exerts its antineoplastic effects via acute antivascular activity, a mechanism distinct from antiangiogenic agents that prevent new vessel formation [3]. The hydrochloride salt form (CAS 779356-64-8) was developed to enhance aqueous solubility and facilitate intravenous administration [4].

Why Denibulin Hydrochloride Cannot Be Replaced by Other Tubulin-Binding Vascular Disrupting Agents


Although multiple vascular disrupting agents (VDAs) share a common mechanism of tubulin binding, Denibulin Hydrochloride exhibits a unique combination of reversible binding kinetics, distinct cardiovascular toxicity profile, and established human safety parameters that preclude simple substitution with alternative tubulin inhibitors such as Fosbretabulin (CA4P) or Combretastatin A-4 [1]. The irreversible nature of many combretastatin-derived VDAs correlates with prolonged vascular effects and increased risk of cardiotoxicity, whereas Denibulin Hydrochloride's reversibility permits controlled vascular disruption with potentially improved therapeutic window [2]. Furthermore, clinical pharmacokinetic and pharmacodynamic relationships established for Denibulin Hydrochloride, including the linear correlation between drug exposure and tumor vascular permeability reduction (Ktrans), are compound-specific and cannot be extrapolated to other VDAs without additional clinical validation [3].

Quantitative Differentiation Evidence for Denibulin Hydrochloride Versus Fosbretabulin and Combretastatin A-4


Reversible Versus Irreversible Tubulin Binding: Implications for Vascular Recovery and Cardiotoxicity

Denibulin Hydrochloride binds reversibly to the colchicine site on β-tubulin, whereas the comparator Fosbretabulin (CA4P) and its active metabolite Combretastatin A-4 exhibit essentially irreversible binding under physiological conditions [1]. This mechanistic distinction is quantified by the observed recovery of tumor blood flow within 24 hours post-administration of Denibulin Hydrochloride in preclinical models, in contrast to the prolonged vascular shutdown (>72 hours) characteristic of CA4P [2].

Reversible Inhibition Microtubule Dynamics Cardiovascular Safety

Comparative Tubulin Polymerization Inhibition Potency: IC50 Values in Cell-Free Assays

In cell-free tubulin polymerization assays, Denibulin Hydrochloride inhibits microtubule assembly with an IC50 value that is comparable to but distinct from the benchmark VDA Fosbretabulin [1]. The literature reports an IC50 of 2.4 μM for Fosbretabulin (CA4P) in tubulin polymerization assays , while the most structurally analogous tubulin-binding inhibitor from the benzimidazole carbamate class exhibits an IC50 of approximately 5.05 μM in similar conditions [2]. Direct head-to-head data for Denibulin Hydrochloride in identical assays is not publicly available; however, its reversible binding mechanism suggests a different kinetic profile that may translate to distinct pharmacodynamic effects in vivo [1].

Tubulin Polymerization IC50 Cell-Free Assay

Clinical Pharmacokinetic-Pharmacodynamic Relationship: Tumor Vascular Permeability Reduction Correlates with Drug Exposure

In a Phase I clinical trial of 34 patients with advanced solid tumors, Denibulin Hydrochloride demonstrated a significant linear correlation between drug exposure (AUC) and reduction in tumor vascular permeability (Ktrans) as measured by DCE-MRI at 6-8 hours post-infusion [1]. This dose-dependent pharmacodynamic effect is a compound-specific biomarker that has been clinically validated for Denibulin Hydrochloride but not for other VDAs such as Fosbretabulin [2]. The maximum tolerated dose was established at 180 mg/m², with dose-related increases in Cmax and AUC values observed across the 4.0-225 mg/m² dose range [1].

Pharmacokinetics DCE-MRI Ktrans Dose-Response

Distinct Cardiovascular Toxicity Profile: Absence of Cumulative Toxicity and Lower Incidence of Cardiac Events

The Phase I safety analysis of Denibulin Hydrochloride revealed a cardiovascular toxicity profile that differs from the class-wide VDA profile. Notably, no evidence of cumulative toxicity was observed in patients receiving multiple courses of therapy [1]. While a reversible episode of acute coronary ischemia occurred at 180 mg/m², this was without sequelae and with preservation of myocardial function; dose-limiting toxicities at 225 mg/m² included a transient ischemic attack and grade 3 transaminitis [1]. In contrast, Fosbretabulin (CA4P) has been associated with more frequent and severe cardiovascular adverse events, including myocardial infarction and grade 3-4 hypertension, with a narrower therapeutic index [2].

Cardiotoxicity Safety Profile Dose-Limiting Toxicity

Enhanced Aqueous Solubility and Formulation Stability via Di-Hydrochloride Salt

Denibulin Hydrochloride was specifically developed as the di-hydrochloride salt (MN-029·2HCl) to overcome the poor aqueous solubility and chemical instability that limit the clinical utility of Combretastatin A-4 and its phosphate prodrug [1]. The di-hydrochloride salt form enables stable intravenous formulation without the need for complex solubilizing excipients or prodrug activation [2]. In contrast, Combretastatin A-4 exhibits limited aqueous solubility (<0.1 mg/mL) and is prone to cis-trans isomerization to an inactive form under physiological conditions, necessitating the use of the phosphate prodrug CA4P, which requires enzymatic dephosphorylation for activation [3].

Salt Form Solubility Formulation Stability

Optimal Preclinical and Translational Research Applications for Denibulin Hydrochloride


Mechanistic Studies of Reversible Microtubule Disruption in Tumor Endothelial Cells

Researchers investigating the kinetics of tubulin polymerization/depolymerization and the downstream consequences of reversible versus irreversible microtubule disruption should prioritize Denibulin Hydrochloride. Its established reversible binding mechanism [1] allows for washout experiments and time-course analyses that are not feasible with irreversible tubulin binders such as Fosbretabulin. The 24-hour vascular recovery window observed in xenograft models [2] enables precise temporal mapping of VDA-induced vascular collapse and recovery, providing a controlled experimental system for studying tumor vascular dynamics.

Combination Therapy Studies with Radiation or Cisplatin Chemotherapy

Denibulin Hydrochloride has demonstrated effective enhancement of the antitumor effects of radiation and cisplatin in preclinical models [1]. Its reversible VDA activity and favorable cardiovascular safety profile [2] make it particularly suitable for repeated dosing in combination protocols. Investigators designing studies that require multiple cycles of vascular disruption followed by cytotoxic or radiation therapy should consider Denibulin Hydrochloride to minimize cumulative vascular toxicity while maintaining synergistic antitumor efficacy.

In Vivo Pharmacodynamic Studies Using DCE-MRI Biomarkers

For studies requiring validated pharmacodynamic biomarkers of vascular disruption, Denibulin Hydrochloride offers a clinically established relationship between drug exposure and tumor vascular permeability reduction (Ktrans) as measured by DCE-MRI [1]. This PK-PD correlation provides a quantitative framework for dose selection and response monitoring in preclinical tumor models. Researchers can leverage this validated biomarker to benchmark the antivascular activity of novel VDAs or to optimize dosing schedules in combination regimens.

Development of Novel Vascular Disrupting Agent Formulations

Denibulin Hydrochloride's di-hydrochloride salt form provides a benchmark for solubility and formulation stability in the VDA class [1]. Pharmaceutical scientists developing next-generation tubulin-binding VDAs or exploring alternative salt forms and delivery systems can use Denibulin Hydrochloride as a comparator compound to assess improvements in aqueous solubility, chemical stability, and intravenous formulation compatibility. The absence of a prodrug requirement simplifies comparative pharmacokinetic analyses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Denibulin Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.